N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide
Description
N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide is a structurally complex small molecule featuring a pyrazolo[3,4-d]pyrimidine core fused with a pyrazole ring and substituted with a 3-(trifluoromethyl)benzamide group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazolo-pyrimidine scaffold provides a rigid framework for intermolecular interactions, such as hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N7O/c1-14-10-19(30-22(34)15-6-5-7-16(11-15)23(24,25)26)33(31-14)21-18-12-29-32(20(18)27-13-28-21)17-8-3-2-4-9-17/h2-13H,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILZFRYHGKJLQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various molecular targets involved in cancer progression. Notably, they have been shown to act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) with IC50 values ranging from 0.3 to 24 µM in different studies .
Anticancer Activity
The compound has demonstrated potent anticancer properties across various cell lines. For instance:
- MCF-7 Cell Line : Exhibited significant inhibition of tumor growth and induced apoptosis at concentrations as low as 0.3 µM .
Cytotoxicity Profile
The cytotoxic effects were evaluated using several assays:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.3 | Apoptosis induction |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | DNA fragmentation |
These results suggest that the compound may inhibit cell proliferation and induce apoptosis through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Recent studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment:
- Study on Dual Inhibition : A derivative similar to the compound was tested for dual EGFR/VEGFR2 inhibition, showing marked anti-proliferative effects in vitro against a panel of 60 cancer cell lines with GI50 values ranging from 0.018 to 9.98 μM .
- Mechanistic Insights : Molecular docking studies indicated that these compounds bind effectively to the ATP-binding site of EGFR, providing insights into their mechanism as competitive inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pyrazolo-pyrimidine and benzamide derivatives. Below is a detailed comparison based on synthesis, substituent effects, and inferred biological relevance:
Pyrazolo[3,4-d]pyrimidine Derivatives
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): Structural Differences: Replaces the benzamide group with a thieno[3,2-d]pyrimidine moiety. Synthesis: Uses Vilsmeier–Haack reagent for formylation, followed by cyclization with ammonium carbonate (82% yield). Key Advantage: Higher synthetic yield compared to the target compound (specific yield data for the target compound is unavailable in evidence).
- N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-fluorobenzamide (): Structural Differences: Substitutes the trifluoromethyl group with a fluorine atom and introduces 2,3-dimethylphenyl on the pyrazolo-pyrimidine core. The fluorine atom offers moderate electronegativity but lacks the lipophilicity of the trifluoromethyl group .
Pyrazolo[3,4-b]pyridine Derivatives
- 1-Methyl-3-phenyl-1H-pyrazol-5-amine and 3-(4-chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate ():
- Structural Differences : Feature a pyrazolo[3,4-b]pyridine scaffold instead of pyrazolo[3,4-d]pyrimidine. The latter includes a methylthio group and a carboxylate ester.
- Synthesis : Both compounds are synthesized via TFA-catalyzed cyclization in toluene, similar to methods used for pyrazolo-pyrimidines.
- Functional Implications : The methylthio group in 16l may improve membrane permeability but could introduce metabolic instability compared to the trifluoromethylbenzamide group in the target compound .
Sulfonamide and Chromene Hybrids
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Structural Differences: Integrates a sulfonamide group and a chromene moiety instead of benzamide. Biological Implications: The sulfonamide group enhances solubility but may reduce target selectivity due to off-target interactions. The chromene moiety introduces fluorescence properties, useful for cellular imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
